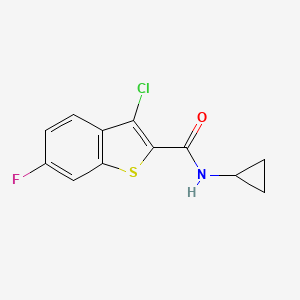

3-chloro-N-cyclopropyl-6-fluoro-1-benzothiophene-2-carboxamide

Description

3-Chloro-N-cyclopropyl-6-fluoro-1-benzothiophene-2-carboxamide (Ref: 10-F652066) is a benzothiophene carboxamide derivative characterized by a bicyclic aromatic system fused with a thiophene ring. Key structural features include:

- Chlorine at position 3, enhancing electrophilic reactivity.

- Fluorine at position 6, contributing to electronic modulation and metabolic stability.

Properties

IUPAC Name |

3-chloro-N-cyclopropyl-6-fluoro-1-benzothiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClFNOS/c13-10-8-4-1-6(14)5-9(8)17-11(10)12(16)15-7-2-3-7/h1,4-5,7H,2-3H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVTWRUVEMNPXEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=C(C3=C(S2)C=C(C=C3)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClFNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801327170 | |

| Record name | 3-chloro-N-cyclopropyl-6-fluoro-1-benzothiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801327170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

9.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID57267536 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

438025-76-4 | |

| Record name | 3-chloro-N-cyclopropyl-6-fluoro-1-benzothiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801327170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-cyclopropyl-6-fluoro-1-benzothiophene-2-carboxamide typically involves the following steps:

Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone or aldehyde with a thiocarbonyl compound and a nitrile.

Introduction of Substituents: The chloro, cyclopropyl, and fluoro substituents are introduced through electrophilic aromatic substitution reactions. For example, chlorination can be achieved using thionyl chloride, while fluorination can be done using a fluorinating agent like N-fluorobenzenesulfonimide.

Amidation: The carboxylic acid group on the benzothiophene core is converted to the carboxamide using an amine, such as cyclopropylamine, in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of 3-chloro-N-cyclopropyl-6-fluoro-1-benzothiophene-2-carboxamide follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-cyclopropyl-6-fluoro-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium thiolate in a polar aprotic solvent like dimethyl sulfoxide.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of the corresponding alcohol or amine.

Substitution: Formation of substituted benzothiophene derivatives.

Scientific Research Applications

3-chloro-N-cyclopropyl-6-fluoro-1-benzothiophene-2-carboxamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-chloro-N-cyclopropyl-6-fluoro-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

3-Chloro-6-methyl-N-[3-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide

- Core Structure : Benzothiophene.

- Substituents :

- Chlorine (C3).

- Methyl (C6).

- 3-(Trifluoromethyl)phenylamide.

- Key Properties :

- Molecular Weight: 369.79 g/mol.

- Density: 1.457 g/cm³.

- Boiling Point: 401.2°C.

- Applications : Pharmaceutical research (e.g., kinase inhibition or antibacterial agents) due to the trifluoromethyl group’s lipophilicity and electron-withdrawing effects .

3-Chloro-N-phenyl-phthalimide

- Core Structure : Phthalimide (isoindole-1,3-dione).

- Substituents :

- Chlorine (C3).

- Phenylamide.

- Applications: Monomer for polyimide synthesis, leveraging its high purity for polymer backbone formation .

Quinoline Derivative (4-(1-acetamido-2-((N,4-dimethylphenyl)sulfonamido)ethyl)benzyl-7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate)

Furo[2,3-b]pyridine Carboxamide

- Core Structure : Furopyridine (furan fused with pyridine).

- Substituents :

- Chlorine (C6).

- 4-Fluorophenyl.

- Methylcarbamoyl.

- Applications : Kinase inhibitor development, with the furan oxygen enhancing hydrogen-bonding interactions .

Data Table: Key Comparative Metrics

*Calculated using standard atomic weights.

Critical Insights

Core Heterocycle Influence: Benzothiophene (target compound) offers a sulfur-containing aromatic system, favoring π-π stacking and hydrophobic interactions. Phthalimide () lacks sulfur but includes two carbonyl groups, enhancing polymer backbone rigidity. Quinoline () provides a nitrogen atom for hydrogen bonding, critical in antibacterial target engagement.

Substituent Effects: Fluorine (target compound) improves metabolic stability and electronegativity compared to methyl or trifluoromethyl groups in analogs.

Applications :

- Benzothiophene derivatives are prioritized in drug discovery for their balanced pharmacokinetic profiles.

- Phthalimides are niche in material science due to their thermal stability .

Biological Activity

3-chloro-N-cyclopropyl-6-fluoro-1-benzothiophene-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound's IUPAC name is 3-chloro-N-cyclopropyl-6-fluoro-1-benzothiophene-2-carboxamide. It features a benzothiophene core, which is known for various biological activities due to its unique structural properties.

| Property | Description |

|---|---|

| Molecular Formula | CHClF NOS |

| Molecular Weight | 284.73 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of 3-chloro-N-cyclopropyl-6-fluoro-1-benzothiophene-2-carboxamide is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The compound's unique structure allows it to modulate these targets effectively, leading to potential therapeutic effects.

Antitumor Activity

Research indicates that compounds similar to 3-chloro-N-cyclopropyl-6-fluoro-1-benzothiophene-2-carboxamide exhibit significant antitumor properties. For instance, studies have shown that derivatives of benzothiophene can induce cytotoxic effects in various cancer cell lines.

Case Study:

In vitro studies on human lung cancer cell lines (A549, HCC827, NCI-H358) demonstrated that certain benzothiophene derivatives showed promising antitumor activity with IC values ranging from 6.26 μM to 20.46 μM depending on the assay conditions .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary findings suggest that it may possess activity against both Gram-positive and Gram-negative bacteria.

Table: Antimicrobial Activity Comparison

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3-chloro-N-cyclopropyl... | Staphylococcus aureus | 2 μg/ml |

| Escherichia coli | 4 μg/ml | |

| Pseudomonas aeruginosa | 8 μg/ml |

Anti-inflammatory Activity

There is emerging evidence suggesting that this compound may exhibit anti-inflammatory properties by inhibiting specific inflammatory pathways. This could position it as a candidate for treating inflammatory diseases.

Research Findings

Recent studies have focused on synthesizing and evaluating various derivatives of benzothiophenes, including 3-chloro-N-cyclopropyl-6-fluoro-1-benzothiophene-2-carboxamide. These studies often employ both two-dimensional (2D) and three-dimensional (3D) cell culture models to assess biological activity.

Findings Summary:

- Cytotoxicity: Significant cytotoxic effects observed in cancer cell lines.

- Selectivity: Some derivatives showed selective toxicity towards cancer cells over normal cells.

- Synergistic Effects: Combination studies with standard chemotherapeutics indicated potential synergistic effects enhancing overall efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.